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This guide provides researchers, scientists, and drug development professionals with essential

information and troubleshooting advice for accurately resuspending and quantifying small

interfering RNA (siRNA). Following these protocols is critical for achieving reliable and

reproducible results in RNAi experiments.

Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for resuspending lyophilized siRNA?

A1: For resuspending lyophilized siRNA, it is crucial to use RNase-free solutions to prevent

degradation. The most commonly recommended options are:

RNase-free water: Suitable for short-term storage of concentrated stocks.[1]

1x TE Buffer (10 mM Tris-HCl, pH 7.5; 0.1 mM EDTA): This buffer can help chelate metal

ions and maintain a stable pH, which reduces RNA degradation.[2]

Proprietary siRNA resuspension buffers: Many suppliers provide an optimized buffer solution,

often as a 5x concentrate that needs to be diluted with RNase-free water.[1][3] The

composition of one such 1x buffer is 60 mM KCl, 6 mM HEPES-pH 7.5, and 0.2 mM MgCl2.

[1]

Q2: What is the ideal stock concentration for resuspended siRNA?
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A2: A stock concentration between 20-100 µM is generally recommended.[2][4] Concentrated

stocks of 20 µM or more are common; however, for high-throughput screening on robotic

platforms, stock solutions of 1-10 µM may be more suitable for dilution schemes.[3]

Q3: How do I calculate the volume of buffer needed to achieve a specific stock concentration?

A3: The calculation is based on the amount of siRNA provided (usually in nanomoles, nmol)

and your desired final concentration (in micromolar, µM). The formula is:

Volume (µL) = (Amount of siRNA (nmol) * 1000) / Desired Concentration (µM)

For example, to resuspend 20 nmol of siRNA to a 50 µM stock solution: Volume (µL) = (20

nmol * 1000) / 50 µM = 400 µL.[2][5]

Q4: How should I store my siRNA once it is resuspended?

A4: Proper storage is critical to maintain siRNA integrity.

Short-term storage: Resuspended siRNA can be stored at 4°C for up to 6 weeks.[1]

Long-term storage: For long-term storage, it is best to store aliquots at -20°C or -80°C in a

non-frost-free freezer.[4][6] Aliquoting is recommended to minimize the number of freeze-

thaw cycles. Repeated freezing and thawing (more than 3-5 times) is not recommended as it

can compromise siRNA stability.[4] Lyophilized siRNA is stable for at least one year at -20°C.

[7]

Experimental Protocols
Protocol for siRNA Resuspension
This protocol outlines the steps for properly resuspending lyophilized siRNA to create a stock

solution.

Preparation: Before opening, briefly centrifuge the tube containing the lyophilized siRNA

pellet to ensure all the material is at the bottom of the tube.[1]

Buffer Addition: Carefully add the calculated volume of the appropriate RNase-free

resuspension buffer to the siRNA pellet.
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Mixing: To ensure the siRNA is fully dissolved, pipette the solution up and down 3-5 times,

being careful to avoid introducing bubbles.[1]

Incubation: For complete resuspension, incubate the solution on an orbital shaker for 30-90

minutes at room temperature.[1][3]

Final Centrifugation: Briefly centrifuge the tube again to collect the entire volume of the

resuspended siRNA solution at the bottom.[1]

Storage: The siRNA stock solution is now ready for use or can be stored as described in the

storage guidelines above.

Protocol for Quantifying siRNA Concentration using UV
Spectrophotometry
UV spectrophotometry is the most common method for determining the concentration of nucleic

acids.

Instrument Setup: Turn on the UV spectrophotometer and allow the lamps to warm up.

Select the nucleic acid quantification mode. If using a standard spectrophotometer, use

quartz cuvettes.

Blanking: Use the same buffer your siRNA is resuspended in to blank the instrument. This

ensures that any absorbance from the buffer components is subtracted from the sample

reading.

Sample Preparation: If your stock solution is highly concentrated, prepare a dilution using the

same resuspension buffer. Absorbance values are most accurate between 0.15 and 0.6.[3][4]

Measurement: Measure the absorbance of your siRNA sample at 260 nm (A260).

Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

Concentration (µg/mL) = A260 * Conversion Factor * Dilution Factor

For dsRNA (siRNA), the conversion factor is approximately 60 µg/mL for an A260 of 1.0.[4]
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To convert the concentration from µg/mL to µM, you will need the molecular weight of the

siRNA. The average molecular weight of a typical 21-mer siRNA duplex is approximately

13,300 g/mol .[2][4]

Concentration (µM) = (Concentration (µg/mL) / Molecular Weight ( g/mol )) * 1000
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Issue Possible Cause(s) Recommended Solution(s)

Lower than expected

concentration after

resuspension

1. Incomplete resuspension of

the siRNA pellet.[3] 2. The

presence of salts in the

resuspension buffer can

decrease the absorbance

reading.[1][3] 3. The sample is

too diluted for an accurate

reading.[3][4] 4. Pipetting

inaccuracies when preparing

dilutions.

1. Ensure the pellet is fully

dissolved by following the

incubation and mixing steps in

the resuspension protocol. You

can also try gently heating the

sample to 56°C for 5 minutes

and allowing it to cool to room

temperature.[3] 2. For the most

accurate spectrophotometric

analysis, resuspend the siRNA

in RNase-free water for the

measurement, and then add

the appropriate volume of a

concentrated buffer to achieve

the final desired buffer

composition.[1][3] 3. Prepare a

more concentrated sample for

measurement. 4. Use

calibrated pipettes and proper

pipetting techniques.

A260/A280 ratio is below 1.8 Protein contamination.

While less common with

synthetic siRNA, a low

A260/A280 ratio indicates the

presence of proteins. Consider

the purity of your reagents. For

high-quality RNA, this ratio

should be ~2.0.[8]

Inconsistent experimental

results

1. siRNA degradation due to

RNase contamination. 2.

Inaccurate initial stock

concentration. 3. Multiple

freeze-thaw cycles of the stock

solution.[4]

1. Always use RNase-free tips,

tubes, and buffers. Wear

gloves during all handling

steps. 2. Re-quantify your

siRNA stock solution using the

protocol above. 3. Aliquot your

siRNA stock into smaller

volumes to avoid repeated
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freezing and thawing of the

main stock.[7]

Data Presentation
Table 1: Recommended Resuspension Volumes for a 20 µM Stock Concentration

Amount of siRNA (nmol) Volume of Buffer to Add (µL)

1 50

5 250

10 500

20 1000

Table 2: Common Conversion Factors for Nucleic Acid Quantification

Nucleic Acid Type Average A260 for 1 µg/mL
Conversion Factor (µg/mL

per A260 unit)

dsDNA 0.020 50

ssDNA 0.027 37

ssRNA 0.025 40

dsRNA (siRNA) ~0.0167 ~60[4]

Visual Guides

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.qiagen.com/us/resources/faq/3109
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/genomics/gene-expression-and-silencing/mission-sirna-faq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Resuspension

Validation & Storage

Lyophilized siRNA
in tube

Centrifuge briefly
1. Collect pellet Add RNase-free

buffer
2. Add calculated volume Pipette up and down

(3-5 times)

3. Dissolve Incubate on shaker
(30-90 min)

4. Ensure homogeneity
Centrifuge briefly

5. Collect solution Quantify concentration
(UV Spectrophotometry)

6. Verify

Store at -20°C/-80°C
(aliquots)

Long-term

Ready for useImmediate

Click to download full resolution via product page

Caption: Workflow for siRNA resuspension and validation.
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Caption: Troubleshooting low siRNA concentration readings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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